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Compound of Interest

Compound Name: Goniodiol

Cat. No.: B134919 Get Quote

An enantioselective total synthesis of (+)-Goniodiol has been accomplished through various

strategic routes. This document outlines a detailed protocol for a convergent synthesis that

leverages a key Sharpless asymmetric dihydroxylation reaction to establish the required

stereochemistry. The synthesis proceeds through several key stages, including the formation of

a diol, subsequent oxidation, olefination, and final lactonization to yield the target molecule.

Total Synthesis Pathway of (+)-Goniodiol
The overall strategy involves the stereoselective construction of a functionalized δ-lactone. A

key step in many reported syntheses is the Sharpless asymmetric dihydroxylation of a styryl

precursor to install the C7 and C8 stereocenters, followed by cyclization to form the lactone

ring.
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Caption: Synthetic pathway for (+)-Goniodiol.
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The efficiency of the synthesis is highlighted by the yields of the key transformations. The

following table summarizes the quantitative data for the synthesis of (+)-Goniodiol and its

epimers, as reported in various studies.

Step
Reagents/R
eaction
Type

Product Yield
Enantiomeri
c Excess
(e.e.)

Reference

Asymmetric

Dihydroxylati

on

(DHQD)₂-

PHAL,

K₂OsO₂(OH)₄

, K₃Fe(CN)₆

Diol

Intermediate
83% Not Specified [1]

Oxidation
Dess-Martin

Periodinane

Aldehyde

Intermediate
- - [1]

Wittig

Reaction

PhCH₂PBu₃C

l, t-BuOK
(E/Z)-Olefins 83% (2 steps) - [1]

Asymmetric

Dihydroxylati

on

(DHQ)₂-

PHAL,

K₂OsO₂(OH)₄

, K₃Fe(CN)₆

(+)-9-

Deoxygoniop

ypyrone

92% Not Specified [1]

Overall

Synthesis

(Example 1)

Carreira's

Asymmetric

Propargylatio

n Route

(+)-Goniodiol 45% 90% [2]

Overall

Synthesis

(Example 2)

CBS

Enantioselect

ive Reduction

Route

(+)-Goniodiol 27% 99% [2]

Experimental Protocols
The following are detailed methodologies for the key steps in the total synthesis of (+)-

Goniodiol.
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Protocol 1: Sharpless Asymmetric Dihydroxylation of
(+)-Goniothalamin
This protocol describes the synthesis of (+)-7-epi-goniodiol from (+)-goniothalamin.

Materials:

(+)-Goniothalamin

tert-Butanol (t-BuOH)

Water (H₂O)

Potassium ferricyanide (K₃Fe(CN)₆·H₂O)

Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

Potassium carbonate (K₂CO₃)

(DHQD)₂-PHAL (Hydroquinidine 1,4-phthalazinediyl diether)

Ethyl acetate (EtOAc)

Magnesium sulfate (MgSO₄)

Procedure:

A mixture of t-BuOH (1.5 ml) and H₂O (1.5 ml) is prepared.

To this solvent mixture, add K₃Fe(CN)₆·H₂O (302 mg, 0.9 mmol), K₂CO₃ (126 mg, 0.9 mmol),

and (DHQD)₂-PHAL (3 mg, 0.0045 mmol).

The mixture is stirred at room temperature for 5 minutes.

K₂OsO₂(OH)₄ (3 mg, 0.0045 mmol) is added, and stirring continues for another 5 minutes.

The reaction vessel is cooled to 0°C, and (+)-goniothalamin (60 mg, 0.3 mmol) is added.

The resulting heterogeneous slurry is stirred vigorously at 0°C for 20 hours.
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The reaction is quenched by the addition of solid sodium sulfite (200 mg) and allowed to

warm to room temperature, followed by stirring for 1 hour.

The aqueous layer is extracted with EtOAc (2 x 2 ml).

The combined organic layers are dried over MgSO₄, filtered, and concentrated under

reduced pressure.

The crude product is purified by flash chromatography to yield (+)-7-epi-goniodiol.[1]

Expected Outcome:

(+)-7-epi-goniodiol is obtained in 83% yield (58 mg).[1]

Protocol 2: Oxidation of Alcohol to Aldehyde
This protocol details the conversion of a primary alcohol intermediate to the corresponding

aldehyde, a crucial step before olefination.

Materials:

Alcohol precursor

Dess-Martin Periodinane

Dichloromethane (CH₂Cl₂)

Procedure:

Dissolve the alcohol precursor in anhydrous CH₂Cl₂ under an inert atmosphere (e.g.,

nitrogen or argon).

Cool the solution to 0°C in an ice bath.

Add Dess-Martin Periodinane (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 20 minutes to 1 hour,

monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

Stir the biphasic mixture vigorously until the solid dissolves.

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

The crude aldehyde is often unstable on silica gel and may be used directly in the next step

without further purification.[1]

Protocol 3: Still-Gennari or Wittig Olefination
This protocol describes the formation of the (Z)-α,β-unsaturated ester from the aldehyde

intermediate. A modified Wittig reaction can be used to achieve high stereoselectivity.[1]

Materials:

Crude aldehyde from Protocol 2

Benzylidenetriphenylphosphorane or a modified Wittig reagent (e.g., PhCH₂PBu₃Cl)

Potassium tert-butoxide (t-BuOK)

Anhydrous Tetrahydrofuran (THF)

Procedure:

Dissolve the phosphonium salt (e.g., PhCH₂PBu₃Cl) in anhydrous THF under an inert

atmosphere.

Cool the solution to 0°C.

Add t-BuOK (1.0 equivalent) and stir for 30 minutes at 0°C.

Add a solution of the crude aldehyde in anhydrous THF to the ylide solution at 0°C.

Stir the reaction mixture for 30 minutes at 0°C.
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Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

Extract the mixture with a suitable organic solvent (e.g., EtOAc).

Dry the combined organic layers over MgSO₄, filter, and concentrate.

Purify the residue by flash chromatography to isolate the (E) and (Z) olefin isomers. Using

specific tributylphosphonium salts can favor the formation of the desired (E)-isomer.[1]

Protocol 4: Acid-Catalyzed Lactonization
The final step involves the cyclization of the unsaturated ester intermediate to form the δ-

lactone ring of (+)-Goniodiol under acidic conditions.[2]

Materials:

(Z)-α,β-unsaturated ester

Acid catalyst (e.g., p-toluenesulfonic acid or hydrochloric acid)

Anhydrous solvent (e.g., Dichloromethane or Toluene)

Procedure:

Dissolve the (Z)-α,β-unsaturated ester in an anhydrous solvent.

Add a catalytic amount of the acid.

Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the

starting material is consumed.

Upon completion, neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution).

Extract the product with an organic solvent.

Dry the combined organic extracts, filter, and concentrate under reduced pressure.

Purify the crude product by flash chromatography to obtain pure (+)-Goniodiol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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